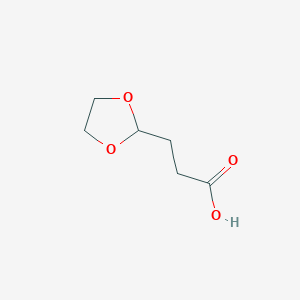

3-(1,3-Dioxolan-2-yl)propanoic acid

Descripción general

Descripción

3-(1,3-Dioxolan-2-yl)propanoic acid is an organic compound characterized by a 1,3-dioxolane ring attached to a propanoic acid group. This compound is a colorless liquid with a distinctive aroma and is soluble in water and many organic solvents . It is primarily used as an intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxolan-2-yl)propanoic acid typically involves the reaction of 1,3-dioxolane with propanoic acid under specific conditions. One method includes the use of hypervalent iodine and carboxylic acid compounds as reagents . Another approach involves the deprotection of acyclic and cyclic O,O-acetals and O,O-ketals in the presence of a catalytic amount of iodine .

Industrial Production Methods

Industrial production of this compound often employs bulk manufacturing processes that ensure high purity and yield. These methods typically involve the use of toluene as a solvent and diisopropylethylamine (DIPEA) as a base .

Análisis De Reacciones Químicas

Types of Reactions

3-(1,3-Dioxolan-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine, carboxylic acids, and catalytic amounts of iodine . Reaction conditions often involve specific temperatures and solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted dioxolanes and propanoic acid derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C6H10O4

- Molecular Weight : 146.14 g/mol

- Structural Characteristics : The compound features a 1,3-dioxolane ring attached to a propanoic acid moiety, which contributes to its reactivity and potential biological activities .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation : Converting the compound into corresponding carboxylic acids.

- Reduction : Transforming it into alcohols or other reduced forms.

- Substitution Reactions : Participating in reactions where functional groups are replaced by others.

Research indicates that this compound exhibits potential biological activities. It has been studied for:

- Antibacterial and Antifungal Properties : Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi, making it a candidate for pharmaceutical development .

| Biological Activity | Observations |

|---|---|

| Antibacterial | Inhibitory effects observed against specific strains |

| Antifungal | Potential efficacy against common fungal pathogens |

Pharmaceutical Applications

The compound is under investigation for its therapeutic applications, particularly in drug development targeting specific biological pathways. Its ability to interact with biological systems positions it as a candidate for further exploration in medicinal chemistry .

Industrial Applications

In addition to its laboratory uses, this compound is utilized in the production of various industrial chemicals and materials. Its properties make it suitable for applications in:

- Polymer Chemistry : As a building block for synthesizing polymers with desirable properties.

- Cosmetics : Potential use as an ingredient due to its stability and safety profile.

Case Study 1: Synthesis of Dioxolane Derivatives

A study demonstrated the successful synthesis of substituted dioxolanes using this compound as a precursor. The reaction conditions were optimized to achieve high yields and selectivity for desired products .

Case Study 2: Biological Evaluation

In another investigation, the antibacterial activity of this compound was evaluated against various bacterial strains. Results indicated significant inhibition of growth at specific concentrations, suggesting potential as an antibacterial agent .

Mecanismo De Acción

The mechanism of action of 3-(1,3-Dioxolan-2-yl)propanoic acid involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparación Con Compuestos Similares

Similar Compounds

- 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester

- 1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester

Uniqueness

3-(1,3-Dioxolan-2-yl)propanoic acid is unique due to its specific structure, which combines a 1,3-dioxolane ring with a propanoic acid group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in organic synthesis and industrial production.

Actividad Biológica

3-(1,3-Dioxolan-2-yl)propanoic acid is a compound that incorporates a dioxolane ring, which has been shown to exhibit various biological activities. This article delves into the biological properties of this compound, supported by data tables and relevant case studies. The focus is on its antibacterial and antifungal activities, as well as its potential applications in pharmaceuticals.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 130.15 g/mol. The compound contains a propanoic acid moiety attached to a 1,3-dioxolane ring, which contributes to its biological activity.

Antibacterial Activity

A study examining various dioxolane derivatives indicated that compounds with similar structures exhibit significant antibacterial properties. The synthesized derivatives were tested against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Staphylococcus epidermidis | 500 - 1000 |

| Enterococcus faecalis | 625 |

| Pseudomonas aeruginosa | 500 - 1000 |

| Escherichia coli | No activity |

| Klebsiella pneumoniae | No activity |

| Proteus mirabilis | No activity |

These findings suggest that while this compound may not directly inhibit all tested strains, its structural relatives show promising antibacterial efficacy against Gram-positive bacteria, particularly S. aureus and S. epidermidis .

Antifungal Activity

In terms of antifungal properties, the same study reported that most dioxolane derivatives exhibited excellent antifungal activity against Candida albicans. The results were summarized as follows:

| Compound | Activity Against C. albicans | MIC µg/mL |

|---|---|---|

| Compound 1 | No activity | N/A |

| Compound 2 | Significant activity | 250 |

| Compound 3 | Significant activity | 125 |

| Compound 4 | Excellent activity | 62.5 |

This demonstrates the potential of dioxolane derivatives in treating fungal infections, particularly those caused by C. albicans .

Case Studies

- Antibacterial Screening : A series of synthesized dioxolane compounds were tested for their antibacterial properties against both Gram-positive and Gram-negative bacteria. Notably, compounds with specific substituents at the dioxolane ring showed enhanced activity against S. aureus and P. aeruginosa, indicating that structural modifications could lead to improved efficacy .

- Antifungal Evaluation : In another study focusing on antifungal activities, several dioxolane derivatives were synthesized and evaluated against C. albicans. The results indicated that the presence of specific functional groups significantly influenced the antifungal potency, suggesting a structure-activity relationship that could guide future drug design .

Q & A

Q. Basic: What are the established synthetic routes for 3-(1,3-Dioxolan-2-yl)propanoic acid, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves incorporating the 1,3-dioxolane ring via acid-catalyzed cyclization of glycerol derivatives with ketones or aldehydes. For example, describes a protocol where dioxolane-containing bicyclic esters are synthesized using diethyl oxalpropionate and glycerol under acidic conditions . Optimization may include:

- Catalyst selection : Use of p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., BF₃·Et₂O) to enhance cyclization efficiency.

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Reactions are typically run at 60–80°C to balance reaction rate and byproduct formation.

Post-synthesis, confirm regioselectivity via ¹H NMR (e.g., characteristic dioxolane proton signals at δ 4.8–5.2 ppm).

Q. Basic: What purification and characterization methods are recommended for isolating this compound?

Methodological Answer:

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively removes unreacted starting materials. For acidic byproducts, ion-exchange chromatography (e.g., Dowex resin) is preferred .

- Characterization :

- ¹H/¹³C NMR : Identify dioxolane protons (δ 4.8–5.2 ppm) and propanoic acid carbonyl (δ ~170–175 ppm).

- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and dioxolane C-O-C (1250–1100 cm⁻¹).

- Melting point : Compare with literature values (if available) to assess purity. notes gaps in physical data, necessitating experimental determination .

Q. Basic: What safety protocols should be followed when handling this compound?

Methodological Answer:

Refer to SDS guidelines for analogous propanoic acid derivatives ():

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation of vapors or dust .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the dioxolane ring .

Q. Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic reactions?

Methodological Answer:

- Input parameters : Use PubChem-derived structural data (InChI, SMILES) to build 3D models .

- Software : Gaussian or ORCA for DFT calculations; focus on frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Reactivity insights : Simulate ring-opening reactions (e.g., acid hydrolysis) by analyzing transition states and activation energies. Compare with experimental kinetic data to validate models.

Q. Advanced: What mechanistic pathways explain the acid-catalyzed ring-opening of the 1,3-dioxolane moiety?

Methodological Answer:

The dioxolane ring undergoes protonation at the oxygen, followed by nucleophilic attack (e.g., water) at the adjacent carbon, leading to ring cleavage ():

Protonation : H⁺ coordinates with the dioxolane oxygen, polarizing the C-O bond.

Nucleophilic attack : Water or alcohols break the C-O bond, forming a diol intermediate.

Decarboxylation : Propanoic acid side chains may decarboxylate under strong acidic conditions, monitored via CO₂ evolution .

Validate pathways using ¹⁸O isotopic labeling and LC-MS to track intermediates.

Q. Advanced: How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Crystallization : Grow crystals via slow evaporation from ethanol/water mixtures.

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K (as in for a related compound) .

- Analysis : Refine structures with SHELX; key metrics include R-factor (<0.05) and bond-length accuracy (mean σ(C-C) = 0.003 Å). This confirms stereochemistry and hydrogen-bonding networks critical for reactivity studies.

Q. Advanced: How should researchers address contradictions in reported physical properties (e.g., melting points) for this compound?

Methodological Answer:

- Experimental replication : Independently measure properties using calibrated equipment (e.g., differential scanning calorimetry for melting points).

- Purity assessment : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) to verify ≥95% purity.

- Literature cross-check : Compare with databases like NIST Chemistry WebBook ( ) and PubChem . Discrepancies often arise from polymorphic forms or solvent inclusion.

Q. Advanced: What strategies exist for incorporating this compound into peptidomimetics or prodrugs?

Methodological Answer:

- Esterification : Convert the carboxylic acid to methyl/ethyl esters for improved cell permeability.

- Conjugation : Use EDC/NHS coupling to link the dioxolane moiety to amino groups in peptides (validate via MALDI-TOF).

- Metabolic profiling : Partner with services like CC-DPS ( ) to assess stability in liver microsomes and identify metabolic hotspots .

Propiedades

IUPAC Name |

3-(1,3-dioxolan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-5(8)1-2-6-9-3-4-10-6/h6H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRKVBGGCFPFQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515710 | |

| Record name | 3-(1,3-Dioxolan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4388-56-1 | |

| Record name | 3-(1,3-Dioxolan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.